(5E)-3-CYCLOHEXYL-2-SULFANYLIDENE-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5E)-3-CYCLOHEXYL-2-SULFANYLIDENE-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a thiazolidinone core, and a trifluoromethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-CYCLOHEXYL-2-SULFANYLIDENE-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions to form the thiazolidinone ring.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or a similar organometallic reaction.
Attachment of the Trifluoromethylphenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction using a trifluoromethylbenzene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be used to facilitate certain steps, and reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-CYCLOHEXYL-2-SULFANYLIDENE-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-3-CYCLOHEXYL-2-SULFANYLIDENE-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (5E)-3-CYCLOHEXYL-2-SULFANYLIDENE-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the thiazolidinone core can interact with active sites or binding pockets.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used as a superoxide anion scavenger.
Uniqueness
(5E)-3-CYCLOHEXYL-2-SULFANYLIDENE-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a cyclohexyl group, a thiazolidinone core, and a trifluoromethylphenyl moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(5E)-3-cyclohexyl-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NOS2/c18-17(19,20)13-9-5-4-6-11(13)10-14-15(22)21(16(23)24-14)12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSGYLLIBCAAMA-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=CC=CC=C3C(F)(F)F)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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